molecular formula C16H19N5O2 B10926496 3,6-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10926496
M. Wt: 313.35 g/mol
InChI Key: LBURJZZAAGNKJG-UHFFFAOYSA-N
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Description

3,6-DIMETHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features an isoxazolo[5,4-b]pyridine core, which is a fused ring system containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIMETHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the isoxazolo[5,4-b]pyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a nitrile oxide, which is generated in situ from a hydroxylamine and a chlorinated compound under basic conditions .

This can be accomplished through a condensation reaction between the isoxazolo[5,4-b]pyridine intermediate and a hydrazine derivative, followed by cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to minimize side reactions and improve the overall efficiency of the process .

Scientific Research Applications

3,6-DIMETHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-DIMETHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    Isoxazolo[5,4-b]pyridine: The core structure of the compound, which can be modified to introduce various functional groups.

    N-Methyl-4-pyridinecarboxamide: A related carboxamide compound with different substituents.

Uniqueness

3,6-DIMETHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both the pyrazole and isoxazolo[5,4-b]pyridine moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

3,6-dimethyl-N-(2-methyl-3-pyrazol-1-ylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H19N5O2/c1-10(9-21-6-4-5-18-21)8-17-15(22)13-7-11(2)19-16-14(13)12(3)20-23-16/h4-7,10H,8-9H2,1-3H3,(H,17,22)

InChI Key

LBURJZZAAGNKJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC(C)CN3C=CC=N3

Origin of Product

United States

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